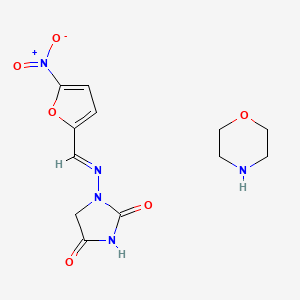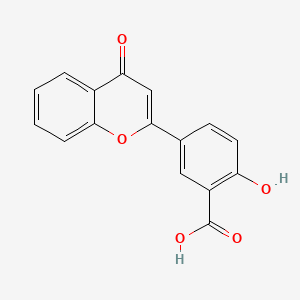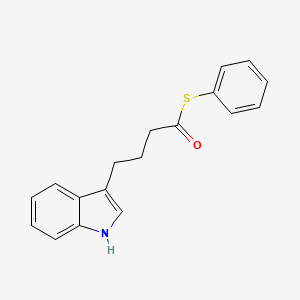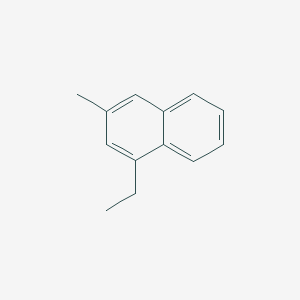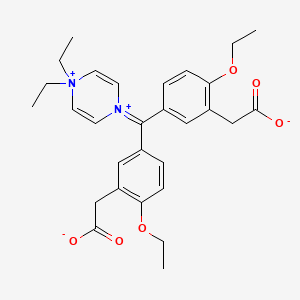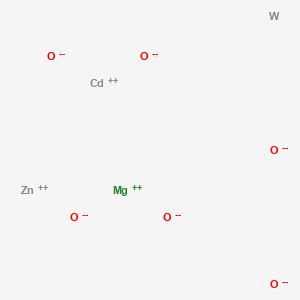
Cadmium oxide (CdO), solid soln. with magnesium oxide, tungsten oxide (WO3) and zinc oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium oxide (CdO), solid solution with magnesium oxide, tungsten oxide (WO3), and zinc oxide is a complex compound that combines the properties of its constituent oxides. This compound is known for its unique physical and chemical properties, making it valuable in various scientific and industrial applications. The combination of cadmium oxide, magnesium oxide, tungsten oxide, and zinc oxide results in a material with enhanced stability, conductivity, and catalytic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of cadmium oxide (CdO), solid solution with magnesium oxide, tungsten oxide (WO3), and zinc oxide typically involves the co-precipitation method. In this process, aqueous solutions of cadmium nitrate, magnesium nitrate, tungsten oxide, and zinc nitrate are mixed together. The pH of the solution is adjusted using a base such as ammonium hydroxide to precipitate the metal hydroxides. The precipitate is then filtered, washed, and calcined at high temperatures to form the desired solid solution .
Industrial Production Methods
Industrial production of this compound may involve similar co-precipitation techniques on a larger scale. Additionally, solid-state reactions, where the metal oxides are mixed and heated at high temperatures, can also be used to produce the compound. These methods ensure the uniform distribution of the constituent oxides within the solid solution .
Analyse Des Réactions Chimiques
Types of Reactions
Cadmium oxide (CdO), solid solution with magnesium oxide, tungsten oxide (WO3), and zinc oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert the oxides to their respective metals.
Substitution: The compound can undergo substitution reactions where one metal ion is replaced by another.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Aqueous solutions of metal salts under controlled pH conditions.
Major Products Formed
Oxidation: Higher oxidation state oxides.
Reduction: Metallic cadmium, magnesium, tungsten, and zinc.
Substitution: New solid solutions with different metal compositions.
Applications De Recherche Scientifique
Cadmium oxide (CdO), solid solution with magnesium oxide, tungsten oxide (WO3), and zinc oxide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique catalytic properties.
Biology: Investigated for its potential use in biosensors and bioimaging.
Medicine: Studied for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of transparent conductive films, semiconductors, and photovoltaic cells
Mécanisme D'action
The mechanism of action of cadmium oxide (CdO), solid solution with magnesium oxide, tungsten oxide (WO3), and zinc oxide involves its interaction with molecular targets and pathways. The compound’s catalytic properties are attributed to the presence of multiple metal oxides, which provide active sites for chemical reactions. The solid solution structure enhances the stability and reactivity of the compound, making it effective in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cadmium oxide (CdO)
- Magnesium oxide (MgO)
- Tungsten oxide (WO3)
- Zinc oxide (ZnO)
Uniqueness
The uniqueness of cadmium oxide (CdO), solid solution with magnesium oxide, tungsten oxide (WO3), and zinc oxide lies in its combined properties. While each constituent oxide has its own set of properties, the solid solution exhibits enhanced stability, conductivity, and catalytic activity. This makes it more versatile and effective in applications compared to the individual oxides .
Propriétés
Numéro CAS |
102110-30-5 |
|---|---|
Formule moléculaire |
CdMgO6WZn-6 |
Poids moléculaire |
481.9 g/mol |
Nom IUPAC |
magnesium;zinc;cadmium(2+);oxygen(2-);tungsten |
InChI |
InChI=1S/Cd.Mg.6O.W.Zn/q2*+2;6*-2;;+2 |
Clé InChI |
ICLCGHBJWAZIGF-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Zn+2].[Cd+2].[W] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


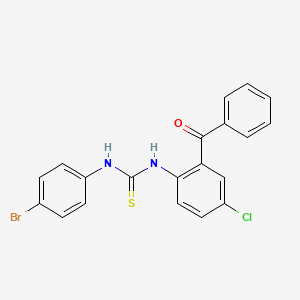
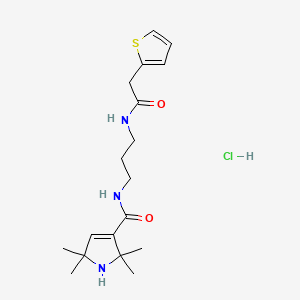
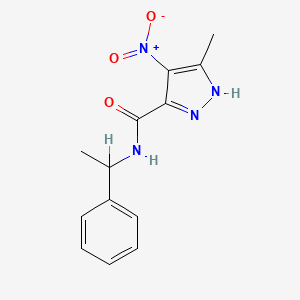
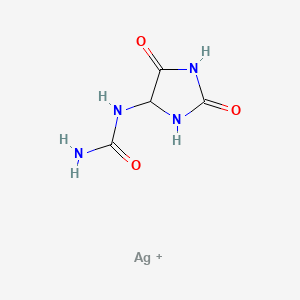

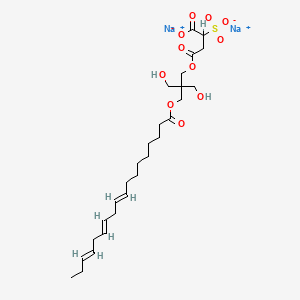


![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B12705140.png)
